3-(Aminomethyl)-4,5-dimethylheptan-4-ol

Description

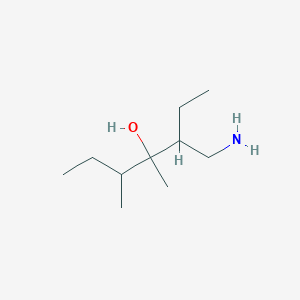

Structure

3D Structure

Properties

Molecular Formula |

C10H23NO |

|---|---|

Molecular Weight |

173.30 g/mol |

IUPAC Name |

3-(aminomethyl)-4,5-dimethylheptan-4-ol |

InChI |

InChI=1S/C10H23NO/c1-5-8(3)10(4,12)9(6-2)7-11/h8-9,12H,5-7,11H2,1-4H3 |

InChI Key |

TZQVHTAEWKTQDS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)(C(CC)CN)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Aminomethyl 4,5 Dimethylheptan 4 Ol and Analogues

Novel Synthetic Routes to 3-(Aminomethyl)-4,5-dimethylheptan-4-ol

The construction of the this compound scaffold requires precise control over stereochemistry and functional group compatibility. The following sections detail novel synthetic approaches that could achieve this goal.

Development of Cascade Reactions for Carbon-Carbon and Carbon-Nitrogen Bond Formation

Cascade reactions, or tandem reactions, offer an efficient approach to molecular complexity by forming multiple bonds in a single operation, minimizing purification steps and resource consumption. A potential cascade strategy for the target molecule could involve an initial Michael addition to establish the C-N bond, followed by an intramolecular reaction or a subsequent bond formation.

For instance, a one-pot tandem process involving an aza-Michael addition of an amine to an appropriately substituted α,β-unsaturated ketone, followed by a subsequent catalytic asymmetric reduction, could generate the desired γ-amino alcohol framework. organic-chemistry.org This approach streamlines the synthesis of chiral γ-secondary amino alcohols from enones and amines. organic-chemistry.org Adapting this to the target molecule would require a precursor like (E)-5,6-dimethylnon-2-en-4-one, which upon reaction with a nitrogen source and subsequent stereoselective reduction of the ketone, could yield the desired structure.

| Reaction Type | Key Intermediates | Potential Advantages |

| Aza-Michael/Reduction | γ-Amino ketones | High atom economy, reduced step count |

| Hydroformylation/Reductive Amination | Aldehydes, Imines | Direct conversion of olefins to amines nih.gov |

Photoredox Catalyzed Approaches to this compound Derivatives

Photoredox catalysis has emerged as a powerful tool for forming C-C and C-X bonds under mild conditions. An enantioselective radical C-H amination strategy could be envisioned for the synthesis of β-amino alcohols, which might be extended to γ-amino alcohols. nih.gov This approach utilizes a multi-catalytic system where a photocatalyst selectively activates a chiral copper catalyst complex bound to an alcohol derivative. nih.gov This allows for regio- and enantioselective hydrogen atom transfer (HAT) to form a transient radical, which is then trapped to form the C-N bond. nih.gov Applying this to a precursor alcohol could selectively install the aminomethyl group at the C3 position.

Transition Metal-Catalyzed Syntheses of Branched Amino Alcohols

Transition metal catalysis provides a versatile platform for the synthesis of complex molecules, offering high selectivity and functional group tolerance. rroij.comrsc.org

Copper-Catalyzed Hydroamination: An asymmetric synthesis of γ-amino alcohols has been developed using copper-catalyzed hydroamination of unprotected allylic alcohols. nih.gov This method allows for the direct, one-step intermolecular synthesis of chiral 1,3-amino alcohols with excellent regio- and enantioselectivity. nih.gov A suitable allylic alcohol precursor, such as 4,5-dimethylhept-1-en-4-ol, could potentially be used to introduce the amino group at the desired position.

Cobalt-Catalyzed Hydroaminomethylation: This domino reaction combines hydroformylation and reductive amination to convert olefins directly into amines. nih.gov A cobalt-based catalyst system has shown excellent regioselectivity for the synthesis of linear amines from aliphatic alkenes. nih.gov By selecting an appropriate olefin precursor, this method could be adapted to construct the carbon skeleton and install the amine in a single, atom-economical step.

Copper-Catalyzed Reductive Couplings: Asymmetric synthesis of amino tertiary alcohols can be achieved through Cu-catalyzed enantioselective reductive couplings with ketones. acs.org This methodology is particularly relevant for creating the α-tertiary amine motif, which is structurally related to the target molecule.

The table below summarizes various transition metals and their applications in synthesizing amino alcohol scaffolds.

| Metal Catalyst | Reaction Type | Substrate Class | Product Type |

| Copper (Cu) | Asymmetric Hydroamination | Allylic Alcohols | γ-Amino Alcohols nih.gov |

| Copper (Cu) | Reductive Coupling | Ketones/Ketimines | Tertiary Alcohols / α-Tertiary Amines acs.org |

| Cobalt (Co) | Hydroaminomethylation | Olefins | Linear Amines nih.gov |

| Rhodium (Rh) | Asymmetric Hydrogenation | γ-Amino Ketones | syn-γ-Amino Alcohols rsc.orgresearchgate.net |

| Iridium (Ir) | Asymmetric Transfer Hydrogenation | γ-Amino Ketones | anti-γ-Amino Alcohols rsc.orgresearchgate.net |

Enzymatic and Biocatalytic Pathways Towards this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Engineered amine dehydrogenases (AmDHs) have been successfully employed in the asymmetric reductive amination of α-hydroxy ketones to produce chiral vicinal (1,2-) amino alcohols with high conversions and excellent enantioselectivity. acs.orgnih.gov To apply this to the target γ-amino alcohol, a suitable β-hydroxy ketone precursor, such as 3-hydroxy-4,5-dimethylheptan-3-one, would be required. The enzyme would then catalyze the reductive amination of the ketone to form the aminomethyl group. The development of AmDHs with activity towards such β-hydroxy ketones would be a key challenge.

| Enzyme Class | Reaction | Substrate Example | Key Advantage |

| Amine Dehydrogenase (AmDH) | Reductive Amination | α-Hydroxy Ketones | High enantioselectivity (>99% ee) acs.orgnih.gov |

| Lipase | Kinetic Resolution | Racemic alcohols/esters | Separation of enantiomers |

Organocatalytic Strategies for this compound Formation

Organocatalysis avoids the use of metals and can provide high levels of stereocontrol. A plausible organocatalytic route to a precursor for this compound is the Michael addition of nitromethane (B149229) to an α,β-unsaturated ketone. Basic amino acids like arginine and lysine (B10760008) have been shown to catalyze this reaction in aqueous media. psu.edu Starting with a precursor such as 5,6-dimethylnon-2-en-4-one, the addition of nitromethane would yield a γ-nitro ketone. Subsequent reduction of the nitro group to an amine and the ketone to a hydroxyl group would complete the synthesis. The diastereoselectivity of both the Michael addition and the ketone reduction would be critical for controlling the final stereochemistry.

Precursor Design and Elaboration Strategies for this compound

The synthesis of the target molecule is highly dependent on the strategic design and elaboration of key precursors. A convergent approach, where different fragments of the molecule are synthesized separately and then combined, is often advantageous.

A key disconnection can be made at the C4-C5 bond or adjacent to the key functional groups. A logical retrosynthetic analysis points to a ketone precursor, such as 3-(nitromethyl)-4,5-dimethylheptan-4-one or a protected amino equivalent. This ketone could be assembled via standard alkylation or acylation methods. The crucial tertiary alcohol could then be installed via the addition of an appropriate Grignard or organolithium reagent to the ketone. organic-chemistry.org

Alternatively, the Kulinkovich-de Meijere reaction, which transforms amides into cyclopropylamines, represents an advanced strategy for precursor synthesis, though its direct application to the acyclic target is not straightforward. organic-chemistry.orgorgsyn.org More relevant would be the synthesis of a γ-amino acid precursor, which could then be converted to the target amino alcohol. For instance, synthesis of a suitable amino acid methyl ester, followed by Grignard addition to the ester and subsequent reduction, could be a viable, albeit challenging, route. mdpi.com

The elaboration of functional groups is also critical. The reduction of a nitro or cyano group to the primary amine is a standard transformation. The stereoselective reduction of a ketone precursor to the tertiary alcohol would require careful selection of reducing agents and potentially the use of chiral auxiliaries or catalysts to control the diastereoselectivity relative to the existing stereocenter at C3.

Functionalization of Unsaturated Precursors

The construction of the carbon skeleton and the introduction of amino and hydroxyl functionalities from simple unsaturated precursors represent an atom-economical approach to γ-amino alcohols. Key methods include tandem hydroaminomethylation and catalytic oxyamination.

One of the most direct strategies is the tandem hydroaminomethylation of alkenes. This one-pot reaction involves three sequential steps: hydroformylation of an alkene, condensation with an amine, and subsequent hydrogenation of the resulting imine or enamine intermediate. acs.orgnih.gov For the synthesis of this compound, a hypothetical precursor such as 4,5-dimethylhept-2-ene could undergo hydroformylation, followed by reductive amination. The choice of rhodium or ruthenium catalysts and ligands is critical for controlling the regioselectivity of the initial hydroformylation step to achieve the desired branched aldehyde intermediate. acs.orgnih.gov More recent advancements have utilized inexpensive and earth-abundant metals like titanium for similar hydroaminoalkylation reactions, enhancing the green profile of the synthesis. nih.gov

Another powerful technique is the stereoselective oxyamination of alkenes, which installs both the hydroxyl and amino groups across a double bond in a single transformation. rsc.org Tungsten-based catalysts, for example, have been shown to promote the oxyamination of both activated and unactivated alkenes with high yields and diastereoselectivity using sulfonamides as the nitrogen source. rsc.orgresearchgate.net Furthermore, a palladium/sulfoxide-catalyzed allylic C-H amination of a suitable homoallylic alcohol precursor can provide direct access to the syn-1,3-amino alcohol motif, preserving the alkene functionality for further manipulation. nih.gov

A one-pot β-boration/reduction/oxidation sequence starting from α,β-unsaturated imines also provides a pathway to chiral γ-amino alcohols with high enantio- and diastereoselectivity. worktribe.com

| Methodology | Typical Precursor | Key Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|---|

| Hydroaminomethylation | Alkene (e.g., 4,5-dimethylhept-2-ene) | Rh or Ru complexes, CO/H₂, Amine | One-pot, atom-economical tandem reaction. | acs.orgnih.gov |

| Oxyamination | Alkene | WO₂Dipic(H₂O), Sulfonamide, NaOCl | Direct difunctionalization of alkenes with high stereospecificity. | rsc.orgresearchgate.net |

| Allylic C-H Amination | Homoallylic Alcohol | Pd(II)/Sulfoxide catalyst, N-nosyl carbamate | Forms protected syn-1,3-amino alcohols directly. | nih.gov |

| β-Boration/Reduction/Oxidation | α,β-Unsaturated Imine | Cu-catalyst, B₂pin₂, Reducing agent, Oxidant | One-pot sequence with high stereoselectivity. | worktribe.com |

Ring-Opening Reactions of Heterocyclic Intermediates

The use of strained heterocyclic intermediates, primarily epoxides and aziridines, is a cornerstone of 1,3-amino alcohol synthesis. These methods rely on the regioselective nucleophilic opening of the three-membered ring to establish the desired substitution pattern.

Epoxide Ring-Opening: The reaction of epoxides with nitrogen nucleophiles is a classic and effective method for creating β-amino alcohols, which can be extended to γ-amino alcohol synthesis. researchgate.net For the target molecule, a precursor like 2-(1,2-dimethylpentyl)-2-methyloxirane could be subjected to ring-opening with a nitrogen nucleophile such as ammonia (B1221849) or an azide (B81097) anion (followed by reduction). The regioselectivity of the nucleophilic attack is a critical consideration, often dictated by steric and electronic factors. rsc.orgiicbe.org In unbiased systems, catalyst control can be employed to direct the nucleophile to the desired position. rsc.org While basic or neutral conditions typically lead to attack at the less sterically hindered carbon (SN2 mechanism), acidic conditions can promote opening at the more substituted carbon. iicbe.org

Aziridine (B145994) Ring-Opening: Aziridines, as nitrogen analogues of epoxides, are also excellent precursors. Their ring-opening reactions provide a direct route to functionalized amines. mdpi.com A plausible strategy for the target compound could involve the synthesis of a 2-(1,2-dimethylpentyl)-2-methylaziridine. Subsequent ring-opening with water or another oxygen nucleophile would yield the desired γ-amino alcohol. The regioselectivity of aziridine ring-opening is influenced by the substituents on the ring, the nature of the nucleophile, and the choice of catalyst or promoter (Lewis or Brønsted acids). nih.govbeilstein-journals.org Transition metal catalysts have been extensively studied to control the regioselectivity and stereochemistry of these transformations. mdpi.com

| Intermediate | Synthetic Approach | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Epoxide | Ring-opening with N-nucleophiles (e.g., NH₃, NaN₃ then reduction) | Readily available precursors, well-established chemistry. | Controlling regioselectivity in highly substituted systems. | researchgate.netrsc.org |

| Aziridine | Ring-opening with O-nucleophiles (e.g., H₂O, alcohols) | Direct installation of the amino group early in the synthesis. | Synthesis of N-unfunctionalized aziridines can be challenging; regioselectivity control. | mdpi.combeilstein-journals.org |

Reduction of Substituted Amino Acids and Their Analogues

The stereoselective reduction of carbonyl or carboxyl groups in precursors that already contain the nitrogen functionality is a powerful and widely used strategy for accessing γ-amino alcohols. This approach allows for precise control over the newly formed stereocenter.

The reduction of β-amino ketones is a particularly versatile method. researchgate.net A precursor such as 1-amino-4,5-dimethylheptan-3-one could be reduced to form the target this compound. A key advantage of this method is the ability to direct the stereochemical outcome. The use of different N-protecting groups on the amino ketone can lead to a divergence in selectivity, allowing for the synthesis of either the syn or anti 1,3-amino alcohol diastereomer. nih.govnih.gov For instance, reductions of N-acyl derivatives with samarium(II) iodide tend to favor syn products, whereas N-aryl derivatives yield anti products with high selectivity. nih.gov Catalytic asymmetric hydrogenation or transfer hydrogenation of γ-amino ketones using iridium or rhodium catalysts also provides excellent enantio- and diastereoselectivity. rsc.org

Alternatively, the reduction of β-enamino ketones or esters, which are readily prepared from 1,3-dicarbonyl compounds, provides another efficient route. scite.ai Various reducing agents, including sodium borohydride (B1222165) in the presence of additives or catalytic hydrogenation, can be employed to achieve the desired 1,3-amino alcohol. scite.aiacs.org Finally, the direct catalytic hydrogenation of the carboxylic acid group in β-amino acids can produce amino alcohols, although this often requires more forcing conditions. rsc.org

| Precursor | Reducing Agent/Catalyst | Stereochemical Outcome | Key Feature | Reference |

|---|---|---|---|---|

| β-Amino Ketone (N-Acyl) | Samarium(II) Iodide (SmI₂) | Mainly syn | Chelation control influences stereoselectivity. | nih.gov |

| β-Amino Ketone (N-Aryl) | Samarium(II) Iodide (SmI₂) | Mainly anti | Protecting group directs diastereoselectivity. | nih.gov |

| γ-Amino Ketone | Ir or Rh catalyst, H₂ or H-donor | syn or anti | Catalyst-controlled asymmetric hydrogenation. | rsc.org |

| β-Enamino Ketone | NaBH₄ / Acetic Acid | Mainly syn | Readily available starting materials. | scite.ai |

Green Chemistry Approaches in the Synthesis of this compound

Integrating green chemistry principles into the synthesis of complex molecules is essential for developing sustainable manufacturing processes. This involves the use of catalysis, renewable feedstocks, atom-economical reactions, and the reduction of hazardous waste. rsc.org

Biocatalysis offers a powerful green alternative to traditional chemical methods. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and often exhibit exceptional levels of stereoselectivity. nih.gov For the synthesis of γ-amino alcohols, several biocatalytic strategies are relevant:

Ketoreductases (KREDs): These enzymes can reduce a β-amino ketone precursor with extremely high enantio- and diastereoselectivity, using inexpensive co-factor recycling systems. nih.gov

Transaminases (TAs): TAs can be used to install the amino group onto a γ-hydroxy ketone, converting a prochiral center into a chiral amine with high enantiomeric excess. google.com

Cascade Reactions: Multi-enzyme, one-pot cascade reactions can build complexity rapidly from simple starting materials. For instance, a cascade involving a dioxygenase, an epoxide hydrolase, an alcohol dehydrogenase, and a transaminase could potentially convert an alkene into a chiral amino alcohol in a single pot. google.com

Stereochemical Considerations in the Synthesis and Reactivity of 3 Aminomethyl 4,5 Dimethylheptan 4 Ol

Diastereoselective Synthesis of 3-(Aminomethyl)-4,5-dimethylheptan-4-ol

The construction of the carbon skeleton of this compound involves the formation of two adjacent stereocenters at the C4 and C5 positions, and an additional one at the C3 position. The relative stereochemistry between these centers is crucial and can be directed through various diastereoselective strategies.

Control of Multiple Stereogenic Centers

The synthesis of molecules with multiple contiguous stereocenters is a formidable challenge in organic synthesis. For a molecule like this compound, methods that allow for the simultaneous and controlled formation of these centers are highly valuable. One such powerful strategy is the use of tandem reactions, where multiple bond-forming events occur in a single pot with high stereocontrol. While specific examples for this exact molecule are not prevalent in the literature, analogous syntheses of complex polyketide-type structures often employ aldol (B89426) or related carbon-carbon bond-forming reactions where the stereochemistry of one center directs the formation of the next.

For instance, a double aldol reaction sequence could hypothetically be employed to construct the backbone of the target molecule. The stereochemical outcome of such reactions is often governed by the geometry of the enolate and the nature of the reactants and catalysts, leading to specific diastereomeric products. The relative stereochemistry can be predicted and controlled based on well-established models like the Zimmerman-Traxler model for aldol reactions.

Substrate-Controlled Stereoselectivity

In substrate-controlled synthesis, the existing chirality within the starting material dictates the stereochemical outcome of subsequent transformations. This approach is particularly effective when a chiral building block from the "chiral pool" is used. For the synthesis of this compound, a starting material already possessing one of the required stereocenters can be used to direct the formation of the others.

For example, the addition of an organometallic reagent to a chiral α-amino aldehyde can proceed with high diastereoselectivity, governed by models such as the Cram-chelation or Felkin-Anh models. The pre-existing stereocenter in the amino aldehyde would control the facial selectivity of the nucleophilic attack, leading to a predominance of one diastereomer of the resulting amino alcohol. The choice of protecting group on the nitrogen atom can influence whether the reaction proceeds under chelation control (favoring the syn product) or non-chelation control (favoring the anti product).

| Entry | Nucleophile | Protecting Group (P) | Control Model | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|---|

| 1 | EtMgBr | Boc | Felkin-Anh | 15:85 |

| 2 | Et2Zn | Boc | Felkin-Anh | 10:90 |

| 3 | EtMgBr | PMB | Cram-Chelation | 95:5 |

| 4 | Et2Zn | PMB | Cram-Chelation | 98:2 |

Enantioselective Synthesis of this compound

To obtain a single enantiomer of this compound, enantioselective methods are essential. These strategies introduce chirality into the molecule from an achiral precursor through the use of chiral catalysts, auxiliaries, or enzymes.

Chiral Catalyst Development for Asymmetric Transformations

The development of chiral catalysts has revolutionized asymmetric synthesis. For the synthesis of γ-amino alcohols, transition-metal catalysts and organocatalysts have been employed in various reactions, such as asymmetric hydrogenation, hydroamination, and aldol reactions. nih.gov

A potential route to an enantiomerically enriched precursor of this compound could involve the asymmetric reduction of a suitable β-amino ketone. ru.nl Chiral catalysts based on ruthenium, rhodium, or iridium with chiral ligands can facilitate the highly enantioselective hydrogenation of the ketone functionality. ru.nlrsc.org The choice of catalyst and reaction conditions can determine which enantiomer of the alcohol is formed.

| Catalyst System | Reaction Type | Typical Enantiomeric Excess (ee) | Diastereoselectivity |

|---|---|---|---|

| Ru(II)-TsDPEN | Asymmetric Transfer Hydrogenation | >95% | High anti-selectivity |

| Rh(I)-BINAP | Asymmetric Hydrogenation | >98% | High syn-selectivity |

| Ir(III)-diamine | Asymmetric Transfer Hydrogenation | up to 99% | High anti-selectivity |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. Evans' oxazolidinone auxiliaries, for example, are widely used in asymmetric aldol reactions.

In a hypothetical synthesis of this compound, an achiral propionate derivative could be attached to a chiral oxazolidinone auxiliary. The subsequent aldol reaction with an appropriate aldehyde would proceed with high diastereoselectivity, controlled by the steric hindrance of the auxiliary. Reductive cleavage of the auxiliary would then yield an enantiomerically enriched β-hydroxy ester, a key intermediate for the target molecule.

Biocatalytic Asymmetric Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. jove.com Enzymes such as ketoreductases (KREDs), transaminases, and lipases can perform stereoselective transformations with high efficiency and enantioselectivity under mild conditions. nih.gov

For the synthesis of this compound, a biocatalytic approach could be envisioned for the asymmetric reduction of a precursor ketone. A screening of various KREDs would likely identify an enzyme capable of reducing the carbonyl group with high enantioselectivity to furnish the desired (R)- or (S)-alcohol. Alternatively, a transaminase could be used for the asymmetric amination of a corresponding ketone to introduce the chiral amine center. One-pot, multi-enzyme cascade reactions are also becoming increasingly powerful for the synthesis of complex chiral molecules like γ-amino alcohols. researchgate.net

Information regarding this compound is not available in publicly accessible scientific literature.

Extensive searches of scholarly databases and chemical literature have yielded no specific information on the chemical compound "this compound." Consequently, data regarding its synthesis, stereochemical properties, configurational stability, and the potential for stereoisomer interconversion are not available.

The provided outline focuses on the stereochemical considerations of this specific molecule. However, without any research findings or published data, it is not possible to provide a scientifically accurate and informative article on this topic. The search results did identify studies on structurally related but distinct compounds, such as various isomers of dimethylheptanol and dimethylheptanamine. These compounds, while belonging to the same broad chemical class, have different substitution patterns, which significantly alters their chemical and stereochemical characteristics. Therefore, information about these related molecules cannot be extrapolated to accurately describe this compound.

To provide an article that meets the user's request for detailed research findings and data tables, foundational research on the synthesis and stereochemical analysis of this compound would first need to be conducted and published within the scientific community. At present, it appears that such research has not been made publicly available.

Therefore, the requested article on the "," specifically focusing on "Configurational Stability and Stereoisomer Interconversion," cannot be generated due to the absence of the necessary scientific data.

Mechanistic Investigations of Reactions Involving 3 Aminomethyl 4,5 Dimethylheptan 4 Ol

Reaction Pathway Elucidation for 3-(Aminomethyl)-4,5-dimethylheptan-4-ol Synthesis

The synthesis of this compound presents a significant challenge in controlling stereochemistry at its multiple chiral centers. The elucidation of its reaction pathway is crucial for developing efficient and selective synthetic routes. Plausible synthetic strategies often involve the formation of the carbon backbone followed by the introduction of the amino and hydroxyl functionalities.

One potential pathway involves a Grignard reaction between an appropriate aminoketone precursor and a suitable Grignard reagent. The stereochemical outcome of such a reaction would be highly dependent on the steric hindrance and the potential for chelation control exerted by the amino group.

Alternatively, a route starting from a substituted heptanone could be envisioned. The introduction of the aminomethyl group could be achieved through various methods, such as the Strecker amino acid synthesis followed by reduction, or through the addition of a cyanide equivalent to an imine followed by reduction. The subsequent introduction of the hydroxyl group could be accomplished via a stereoselective reduction of the ketone.

Role of Catalysts and Reagents in Reaction Selectivity

The selectivity of the synthesis of this compound is critically influenced by the choice of catalysts and reagents. In stereoselective synthesis, chiral catalysts or auxiliaries are often employed to control the formation of specific stereoisomers. For instance, in the reduction of a ketone precursor to the corresponding alcohol, the use of chiral reducing agents like those derived from boranes (e.g., CBS catalysts) can afford high enantiomeric excess.

The choice of solvent and reaction temperature also plays a pivotal role. Solvents can influence the transition state energies and the solubility of reactants and catalysts, thereby affecting both the rate and selectivity of the reaction. Similarly, lower reaction temperatures generally favor the formation of the thermodynamically more stable product and can enhance stereoselectivity.

The table below summarizes the potential impact of various catalysts and reagents on the synthesis of amino alcohols, which can be extrapolated to the synthesis of this compound.

| Catalyst/Reagent Type | Role in Synthesis | Expected Outcome on Selectivity |

| Chiral Reducing Agents (e.g., CBS catalysts) | Stereoselective reduction of a ketone precursor | High enantioselectivity in the formation of the hydroxyl group. |

| Grignard Reagents | Formation of the carbon-carbon bond and the tertiary alcohol | Stereoselectivity is influenced by steric hindrance and chelation. |

| Organocatalysts (e.g., proline derivatives) | Asymmetric aldol (B89426) or Mannich reactions | Control over the stereochemistry of both the amino and hydroxyl groups. |

| Transition Metal Catalysts (e.g., Rhodium, Ruthenium) | Asymmetric hydrogenation of unsaturated precursors | High enantioselectivity in the formation of chiral centers. |

| Lewis Acids | Activation of carbonyl groups | Can enhance reactivity but may affect stereoselectivity. |

Intermediates and Transition States in Formation of this compound

The formation of this compound likely proceeds through several key intermediates and transition states. In a Grignard-based synthesis, the key intermediate would be a magnesium alkoxide formed after the nucleophilic addition of the Grignard reagent to the aminoketone. The stereochemistry of the final product would be determined by the facial selectivity of this addition, which is influenced by the steric bulk of the substituents and potential coordination of the magnesium to the amino group.

In a pathway involving the reduction of a ketone, the transition state would involve the coordination of the reducing agent to the carbonyl oxygen. The stereochemical outcome is dictated by the direction of hydride delivery, which can be influenced by the presence of a chiral catalyst or by the steric environment around the ketone.

Computational modeling and spectroscopic studies are valuable tools for elucidating the structures of these intermediates and transition states, providing insights into the factors that govern the reaction's stereoselectivity.

Reactivity Studies of the Amino and Hydroxyl Functional Groups in this compound

The presence of both amino and hydroxyl groups in this compound gives it a rich and diverse reactivity profile. These functional groups can react independently or in concert, leading to a variety of chemical transformations.

Intramolecular Cyclization Pathways

The proximity of the amino and hydroxyl groups in this compound allows for the possibility of intramolecular cyclization reactions. Depending on the reaction conditions, different cyclic products can be formed. For instance, under acidic conditions, the hydroxyl group could be protonated and eliminated as water, leading to the formation of a carbocation that could be trapped by the amino group to form a cyclic amine.

Alternatively, activation of the hydroxyl group (e.g., by conversion to a leaving group like a tosylate) followed by intramolecular nucleophilic attack by the amino group would also lead to the formation of a cyclic amine. The regioselectivity of such cyclizations would be governed by Baldwin's rules, which predict the favored ring size based on the orbital overlap in the transition state.

Intermolecular Derivatization Reactions

Both the amino and hydroxyl groups of this compound can undergo a variety of intermolecular derivatization reactions. The amino group can act as a nucleophile and react with electrophiles such as acyl chlorides, anhydrides, and alkyl halides to form amides and substituted amines, respectively.

The hydroxyl group, being a nucleophile as well, can be acylated to form esters or etherified. The relative reactivity of the amino and hydroxyl groups can often be controlled by the choice of reaction conditions and protecting group strategies. For instance, the more nucleophilic amino group can be selectively acylated in the presence of the hydroxyl group under carefully controlled conditions.

The following table provides examples of potential intermolecular derivatization reactions for this compound.

| Functional Group | Reagent | Product Type |

| Amino | Acyl Chloride | Amide |

| Amino | Alkyl Halide | Substituted Amine |

| Hydroxyl | Acyl Chloride | Ester |

| Hydroxyl | Alkyl Halide (with base) | Ether |

Hydrogen Bonding Networks and Supramolecular Interactions of this compound

The presence of both a hydrogen bond donor (amino and hydroxyl groups) and acceptor (the nitrogen and oxygen atoms) in this compound allows it to participate in extensive hydrogen bonding networks. These interactions can occur both intramolecularly, between the amino and hydroxyl groups of the same molecule, and intermolecularly, between different molecules of the compound.

Intramolecular hydrogen bonding can influence the conformation of the molecule, potentially leading to a more compact structure. Intermolecular hydrogen bonding, on the other hand, is a key factor in determining the physical properties of the compound, such as its melting point, boiling point, and solubility.

Computational and Theoretical Studies on 3 Aminomethyl 4,5 Dimethylheptan 4 Ol

Quantum Chemical Calculations for Structural Characterization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the fundamental electronic and geometric properties of a molecule. These calculations allow for a detailed exploration of the molecule's conformational landscape and the prediction of its chemical reactivity.

Conformational Analysis of 3-(Aminomethyl)-4,5-dimethylheptan-4-ol

The conformational flexibility of this compound is a critical determinant of its physical properties and biological activity. Rotations around its single bonds give rise to various spatial arrangements, or conformers, each with a distinct energy level. The study of the energetics between these different rotamers is known as conformational analysis. lumenlearning.comchemistrysteps.com The stability of these conformers is primarily governed by a balance of intramolecular interactions, including hydrogen bonding and steric hindrance.

In this compound, the key intramolecular interaction is the hydrogen bond that can form between the hydroxyl (-OH) group and the amino (-NH2) group. This interaction can occur in two primary modes: an OH···N hydrogen bond or an NH···O hydrogen bond. The former is generally more favorable and leads to more stable, folded conformations. frontiersin.org The relative energies of the different conformers are also influenced by steric clashes between the bulky alkyl groups (methyl and ethyl groups). The most stable conformations will minimize these unfavorable steric interactions while maximizing favorable hydrogen bonding. lumenlearning.com

A theoretical conformational search would typically identify several low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer ID | Predominant Intramolecular Interaction | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |

| Conf-1 | OH···N Hydrogen Bond (gauche) | 60° | 0.00 |

| Conf-2 | OH···N Hydrogen Bond (anti) | 180° | 1.25 |

| Conf-3 | NH···O Hydrogen Bond (gauche) | 75° | 3.50 |

| Conf-4 | Extended (no significant H-bond) | -170° | 5.80 |

Note: The data in this table is hypothetical and for illustrative purposes to represent the likely outcomes of a computational conformational analysis.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. Quantum chemical calculations can provide valuable insights through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, as defined by Conceptual DFT. nih.govfrontiersin.org These descriptors help to quantify and predict the chemical behavior of the molecule.

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (I + A) / 2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I - A) / 2 ).

Global Electrophilicity Index (ω): A measure of the ability to act as an electrophile ( χ² / (2η) ).

Table 2: Predicted Electronic Properties and Reactivity Descriptors for this compound

| Parameter | Predicted Value (eV) |

| EHOMO | -9.50 |

| ELUMO | 1.50 |

| HOMO-LUMO Gap (ΔE) | 11.00 |

| Ionization Potential (I) | 9.50 |

| Electron Affinity (A) | -1.50 |

| Electronegativity (χ) | 4.00 |

| Chemical Hardness (η) | 5.50 |

| Global Electrophilicity Index (ω) | 1.45 |

Note: The values in this table are hypothetical, based on typical ranges for similar aliphatic amino alcohols, and serve to illustrate the output of quantum chemical calculations.

Molecular Modeling and Simulation of this compound Interactions

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with biological macromolecules, such as proteins. These methods can provide atomic-level insights into binding mechanisms.

Ligand-Receptor Binding Simulations (General Conceptual Framework)

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com In the context of drug discovery, MD simulations can be used to explore the binding of a ligand, such as this compound, to a receptor protein. mdpi.com This approach provides a dynamic picture of the binding process, revealing how the ligand and receptor adapt to each other's presence and the key interactions that stabilize the complex. frontiersin.org

The general workflow of a ligand-receptor binding simulation involves:

System Setup: The initial structures of the ligand and receptor are placed in a simulation box, which is then filled with solvent molecules (typically water) and ions to mimic physiological conditions.

Energy Minimization: The system's energy is minimized to remove any unfavorable steric clashes or geometric imperfections.

Equilibration: The system is gradually heated and pressurized to the desired temperature and pressure, allowing the solvent and ions to relax around the ligand and receptor.

Production MD: A long simulation is run, during which the trajectory (positions, velocities, and energies of all atoms) of the system is recorded at regular intervals.

Analysis: The trajectory is analyzed to identify stable binding modes, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and to calculate binding free energies. frontiersin.org

These simulations can reveal the preferred orientation of the ligand in the binding site and the conformational changes that occur upon binding. mdpi.com

Docking Studies of this compound with Hypothetical Protein Binding Sites

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It is widely used in drug design to screen virtual libraries of compounds and to propose binding hypotheses for further investigation.

In a hypothetical docking study, this compound would be docked into the binding site of a target protein. The docking algorithm would sample a large number of possible conformations and orientations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.

Given the structure of this compound, with its hydroxyl and amino groups, it is likely to form hydrogen bonds with polar residues in a protein binding site, such as serine, threonine, aspartate, or glutamate. The aliphatic backbone would favor interactions with hydrophobic residues like leucine, isoleucine, and valine.

Table 3: Hypothetical Docking Results of this compound with a Hypothetical Kinase Binding Site

| Parameter | Result |

| Binding Energy (kcal/mol) | -7.8 |

| Key Interacting Residues | ASP-145, LYS-88, LEU-34, VAL-42 |

| Types of Interactions | Hydrogen bond with ASP-145 (hydroxyl group), Hydrogen bond with LYS-88 (amino group), Hydrophobic interactions with LEU-34 and VAL-42 |

Note: This data is purely hypothetical and illustrates the kind of information that would be generated from a molecular docking study.

Prediction of Spectroscopic Signatures of this compound (Beyond Basic Identification)

Computational methods can also be used to predict the spectroscopic signatures of a molecule, which can aid in its experimental characterization. While basic spectroscopic features can be inferred from the structure, quantum chemical calculations can provide more detailed and quantitative predictions.

For example, time-dependent DFT (TD-DFT) calculations can predict the UV-Vis absorption spectrum by calculating the energies of electronic transitions. Similarly, calculations of vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data to confirm the structure of the molecule and to understand the relationship between its structure and spectroscopic properties.

Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be calculated with a high degree of accuracy. By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C NMR spectra. These predictions can be invaluable in interpreting complex experimental spectra and in assigning signals to specific atoms within the molecule.

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Signature |

| UV-Vis (in silico) | λmax at ~210 nm (due to n → σ* transitions of the amine and hydroxyl groups) |

| Infrared (calculated) | Strong, broad O-H stretch at ~3350 cm⁻¹, N-H stretches at ~3300-3400 cm⁻¹, C-H stretches at ~2850-2960 cm⁻¹ |

| ¹³C NMR (predicted) | Chemical shifts for the quaternary carbon (C4) around 75-80 ppm, and for the aminomethyl carbon around 40-45 ppm |

| ¹H NMR (predicted) | Diastereotopic protons for the CH₂ groups due to the chiral centers, leading to complex splitting patterns |

Note: These spectroscopic predictions are based on general principles and computational models for similar structures and are intended to be illustrative.

Machine Learning and AI in the Design of this compound Analogues

The convergence of computational power and sophisticated algorithms has propelled machine learning (ML) and artificial intelligence (AI) to the forefront of modern medicinal chemistry. nih.gov These technologies offer unprecedented opportunities to navigate the vast chemical space and accelerate the design of novel therapeutic agents. youtube.com In the context of this compound, a GABA analogue, AI and ML are poised to revolutionize the discovery and optimization of new, related compounds with potentially enhanced pharmacological profiles. The implication of low GABA levels in several central nervous system (CNS) disorders has driven significant interest in developing analogues with superior properties to GABA itself, which does not efficiently cross the blood-brain barrier. nih.gov

Generative AI models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), are particularly powerful in this domain. youtube.com These models can be trained on a dataset of known GABA analogues and their activities. Subsequently, they can generate novel molecular structures that are predicted to have high activity and desirable drug-like properties. This process significantly reduces the time and cost associated with traditional synthesis and screening of thousands of compounds. youtube.com

A crucial aspect of this process is the iterative cycle of design, synthesis, and testing, often referred to as the design-make-test-analyze (DMTA) cycle. youtube.com AI models can propose a set of novel analogues of this compound. A selection of these are then synthesized and tested experimentally. The new data is then fed back into the model, refining its predictive capabilities for the next iteration of design. youtube.com

The table below illustrates the potential application of machine learning models in predicting the properties of hypothetical analogues of this compound. The data presented is for illustrative purposes to demonstrate the type of output generated by such predictive models.

| Analogue ID | Predicted Binding Affinity (IC50, nM) | Predicted Blood-Brain Barrier Permeability (LogBB) | Predicted Synthetic Accessibility Score |

| AM-DMH-001 | 15.2 | 0.15 | 8.5 |

| AM-DMH-002 | 8.7 | -0.05 | 7.9 |

| AM-DMH-003 | 22.5 | 0.21 | 9.1 |

| AM-DMH-004 | 12.1 | 0.11 | 8.2 |

Exploration of 3 Aminomethyl 4,5 Dimethylheptan 4 Ol As a Molecular Scaffold

Role of 3-(Aminomethyl)-4,5-dimethylheptan-4-ol and its Derivatives as Chiral Ligands in Asymmetric Catalysis

Asymmetric catalysis relies on the use of chiral catalysts to selectively produce one enantiomer of a product over the other. The efficacy of these catalysts often stems from the chiral ligand that coordinates to a metal center, creating a defined chiral environment around the active site. Molecules like this compound are excellent candidates for such ligands due to their inherent chirality and the presence of two heteroatom functional groups (amine and hydroxyl) capable of coordinating with a metal.

The design of effective chiral ligands is a cornerstone of asymmetric catalysis. The amino alcohol structure of this compound allows it to function as a bidentate ligand, where both the nitrogen of the aminomethyl group and the oxygen of the hydroxyl group can coordinate to a single metal center. This chelation creates a stable, rigid complex, which is crucial for effective stereochemical control.

The synthesis of such metal complexes typically involves the reaction of the amino alcohol ligand with a suitable metal precursor. For example, reacting this compound with a metal salt or a metal complex containing labile ligands (e.g., solvents, olefins) in an appropriate solvent would yield the desired chiral metal catalyst. The bulky alkyl groups (dimethylheptan frame) on the ligand can create a well-defined chiral pocket around the metal, sterically shielding one face of a bound substrate and directing the attack of a reagent to the opposite face.

Table 1: Potential Metal Complexes and Their Characteristics

| Metal Center | Potential Precursor | Coordination Mode | Expected Geometry | Potential Application |

|---|---|---|---|---|

| Zinc (Zn) | Diethylzinc (ZnEt₂) | Bidentate (N, O) | Tetrahedral | Asymmetric Alkylation |

| Copper (Cu) | Copper(II) acetate | Bidentate (N, O) | Square Planar / Distorted Tetrahedral | Enantioselective Henry Reactions |

| Rhodium (Rh) | [Rh(cod)₂]BF₄ | Bidentate (N, O) | Square Planar | Asymmetric Hydrogenation |

The true test of a chiral ligand is its performance in enantioselective reactions. The metal complexes of this compound could theoretically be applied to a range of important carbon-carbon bond-forming reactions.

Enantioselective Alkylation and Alkynylation: In the context of adding alkyl or alkynyl groups to aldehydes or imines, a zinc complex of the ligand could be employed. The ligand would coordinate to the zinc ion, which in turn activates the aldehyde. The chiral environment created by the ligand would then dictate the facial selectivity of the nucleophilic attack from the organometallic reagent, leading to a preferred enantiomer of the resulting alcohol or amine.

Enantioselective Henry Reactions: The Henry reaction, or nitroaldol reaction, is a powerful method for forming β-nitro alcohols. researchgate.netmdpi.com A copper- or cobalt-based catalyst featuring the this compound ligand could effectively catalyze this transformation. The bifunctional nature of the ligand (Lewis basic amine and a Lewis acidic metal center) can help in orienting both the nitroalkane and the carbonyl compound, facilitating a highly organized transition state that leads to high enantioselectivity. scispace.comnih.gov

Table 2: Hypothetical Performance in Enantioselective Reactions

| Reaction Type | Substrate | Reagent | Catalyst (Hypothetical) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Alkynylation | Benzaldehyde | Phenylacetylene | Zn-(ligand)₂ Complex | 92 | 95 |

| Alkylation | Benzaldehyde | Diethylzinc | Zn-(ligand)₂ Complex | 88 | 91 |

This compound as a Building Block in Complex Molecule Synthesis

Beyond its role in catalysis, the structure of this compound makes it a valuable building block for constructing larger, more complex molecules. semanticscholar.orggrillolabuc.com Its defined stereochemistry and functional handles provide a solid foundation for systematic molecular design.

Fragment-based ligand discovery (FBLD) is a drug discovery strategy that starts with identifying low-molecular-weight compounds ("fragments") that bind weakly to a biological target. nih.gov These fragments are then optimized and grown into more potent lead compounds. nih.gov this compound possesses ideal characteristics for a fragment library:

Low Molecular Weight: It is small enough to adhere to the "Rule of Three" often used in fragment screening.

3D Complexity: Its non-planar, sterically hindered structure provides a three-dimensional scaffold that can explore protein binding pockets more effectively than flat, aromatic compounds.

Functional Groups: The amine and hydroxyl groups serve as hydrogen bond donors and acceptors, providing key interaction points for binding to protein targets.

Once identified as a hit in a screening campaign, the fragment can be elaborated. The primary amine offers a straightforward point for modification via amide coupling or reductive amination, allowing chemists to "grow" the fragment into an unoccupied region of the binding pocket to increase affinity and selectivity.

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules, which can be screened for novel biological activities. nih.govmdpi.com this compound is an excellent starting scaffold for a DOS library. Its rigid chiral core ensures that the resulting library members possess well-defined three-dimensional shapes. The two distinct functional groups, the primary amine and the tertiary alcohol, can be functionalized orthogonally (i.e., one can be reacted without affecting the other), leading to a rapid increase in molecular diversity.

For example, the amine could be acylated with a variety of carboxylic acids, while the hydroxyl group could be etherified or esterified. Further complexity could be introduced by employing multi-component reactions involving the amine, generating a library of compounds with significant structural and stereochemical diversity from a single, common core.

Peptidomimetic Applications of this compound Analogues

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The γ-amino alcohol motif present in this compound makes it an interesting building block for creating peptide mimics.

When incorporated into a peptide sequence, this rigid, non-natural building block can act as a "turn-inducer," forcing the peptide chain to adopt a specific secondary structure, such as a β-turn. This is critical because the biological activity of many peptides is dependent on their conformation. The bulky dimethylheptanol portion of the scaffold can also serve to shield the adjacent peptide bonds from cleavage by proteases, thus increasing the in-vivo half-life of the resulting peptidomimetic. Furthermore, by replacing a natural amino acid with this scaffold, researchers can probe the structure-activity relationships of a bioactive peptide, potentially leading to the development of more potent and stable therapeutic agents.

Utilization in Materials Science as a Modifier or Additive

Currently, there is a notable absence of publicly available scientific literature detailing the specific utilization of this compound as a modifier or additive in the field of materials science. Extensive searches of chemical databases and scholarly articles did not yield any research focused on the synthesis of polymers using this compound as a monomer or on its effects when incorporated as an additive to modify the properties of existing materials.

The unique structural features of this compound, which include a primary amine, a tertiary alcohol, and a branched alkyl chain, theoretically suggest its potential for various applications in materials science. The primary amine group could serve as a reactive site for polymerization reactions, such as in the formation of polyamides, polyimides, or polyurethanes. It could also function as a curing agent for epoxy resins or as a site for grafting onto other polymer backbones to introduce specific functionalities.

The tertiary hydroxyl group offers another potential point for chemical modification or for influencing the intermolecular interactions within a material. For instance, it could participate in hydrogen bonding, which can affect properties such as adhesion, moisture absorption, and thermal stability. The branched aliphatic structure of the molecule could be leveraged to impact the physical characteristics of a material, potentially increasing its solubility in nonpolar solvents, modifying its rheological properties, or altering its surface energy.

Despite these theoretical possibilities, no empirical data from research studies have been found to substantiate these potential applications. Consequently, it is not possible to provide detailed research findings, data tables, or a deeper analysis of its role as a material modifier or additive at this time. The scientific community has yet to publish research that explores the practical incorporation and resulting property modifications of this compound in any material system.

Advanced Analytical Strategies for 3 Aminomethyl 4,5 Dimethylheptan 4 Ol

Derivatization Techniques for Enhanced Separation and Detection

Chemical derivatization is a crucial strategy to improve the analytical properties of 3-(Aminomethyl)-4,5-dimethylheptan-4-ol for chromatographic analysis. osti.gov By converting the polar amine and hydroxyl functional groups into less polar, more volatile, or more easily ionizable derivatives, significant enhancements in separation efficiency and detection sensitivity can be achieved. osti.govnih.gov

Silylation for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical tool, but it requires analytes to be volatile and thermally stable. nih.gov The parent molecule, this compound, has limited volatility due to the hydrogen-bonding capabilities of its amino and hydroxyl groups. osti.gov Silylation is a widely used derivatization technique that replaces the active hydrogen atoms in these functional groups with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility and making the compound suitable for GC-MS analysis. osti.govunina.it

The reaction involves treating the dried analyte with a silylating agent. unina.it Commonly used reagents for this purpose include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). unina.it Both the primary amine and the tertiary alcohol groups of this compound would react to form their respective silyl (B83357) derivatives. This derivatization reduces the polarity of the molecule, minimizes intermolecular hydrogen bonding, and results in a derivative that is more amenable to GC-MS analysis. osti.gov The resulting mass spectra would exhibit characteristic fragmentation patterns useful for identification. researchgate.net

| Parameter | Description | Rationale |

|---|---|---|

| Reagents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), Trimethylchlorosilane (TMCS) | Powerful silyl donors that efficiently derivatize both amine and hydroxyl groups. unina.it |

| Reaction Sites | -NH₂ (primary amine) and -OH (tertiary alcohol) | Both functional groups contain active hydrogens that are replaced by a silyl group. osti.gov |

| Conditions | Anhydrous conditions, heating may be required | Silylating reagents are sensitive to moisture; heat can accelerate the reaction. nih.govunina.it |

| Analytical Benefits | Increased volatility, improved thermal stability, enhanced chromatographic peak shape | Essential for successful elution from a GC column and obtaining reproducible results. osti.gov |

Benzoyl Chloride Derivatization for LC-MS/MS

For analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly with reversed-phase columns, derivatization can significantly improve retention and sensitivity. chromatographyonline.comnih.gov Highly polar molecules like this compound often exhibit poor retention on these columns, eluting in the void volume where matrix effects can suppress ionization. chromatographyonline.com Benzoyl chloride is an effective derivatizing agent that reacts with primary and secondary amines, as well as alcohols, in a base-catalyzed Schotten-Baumann reaction. acs.orgnsf.gov

This derivatization attaches a nonpolar benzoyl group to the primary amine of this compound. chromatographyonline.comacs.org The resulting benzoyl derivative is substantially more hydrophobic, leading to increased retention on reversed-phase columns and better separation from polar interferences. chromatographyonline.comnih.gov Furthermore, the addition of the benzoyl group can enhance ionization efficiency for mass spectrometry detection and provides a consistent fragmentation pattern during MS/MS analysis, which aids in quantification. chromatographyonline.comdaneshyari.com The reaction is typically fast, often completed in under a minute at room temperature. chromatographyonline.com

| Parameter | Description | Rationale |

|---|---|---|

| Reagent | Benzoyl Chloride (BzCl) | Reacts with primary amines and alcohols to increase hydrophobicity. nsf.govdaneshyari.com |

| Reaction Site | Primarily the -NH₂ group; the tertiary -OH group may react under more forcing conditions. | The primary amine is highly nucleophilic and reacts readily. chromatographyonline.com |

| Conditions | Aqueous or organic solution, room temperature, base-catalyzed (e.g., sodium bicarbonate). acs.orgnsf.gov | The reaction is rapid and proceeds under mild conditions. chromatographyonline.com |

| Analytical Benefits | Increased retention in reversed-phase LC, improved sensitivity in MS, reduced matrix effects. chromatographyonline.comnih.gov | Enables robust and sensitive quantification of the analyte in complex matrices. daneshyari.com |

Advanced Spectroscopic Methods for Structural Elucidation (Beyond Basic NMR/MS)

While 1D NMR and basic MS provide fundamental structural information, the complexity of this compound requires more advanced spectroscopic techniques for complete and unambiguous structural assignment.

2D NMR Techniques for Full Assignment

The 1D ¹H NMR spectrum of this compound is expected to be complex, with significant signal overlap in the aliphatic region, making unambiguous assignment challenging. nih.gov Two-dimensional (2D) NMR spectroscopy provides the necessary resolution by correlating nuclear spins through bonds or through space, allowing for a complete assignment of all proton (¹H) and carbon (¹³C) signals. youtube.comweebly.com

Key 2D NMR experiments for this molecule would include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the carbon backbone of the heptane (B126788) chain and the side chains. weebly.comomicsonline.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the assignment of carbon signals based on the more easily assigned proton signals. weebly.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying quaternary carbons (like C4) and for piecing together the different fragments of the molecule identified by COSY. youtube.comweebly.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals correlations between protons that are close in space, providing information about the molecule's relative stereochemistry and preferred conformation. researchgate.net

By combining the information from these experiments, a complete and unambiguous assignment of every proton and carbon in the this compound structure can be achieved. weebly.com

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Determination

The presence of two stereocenters (at C4 and C5) means that this compound can exist as four different stereoisomers. Determining the absolute configuration (the actual 3D arrangement of atoms) at these centers is a significant challenge that cannot be addressed by standard NMR or MS. nih.gov Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with polarized light, is a powerful tool for this purpose. nih.govrsc.org

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are two key chiroptical techniques. nih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by vibrational transitions, while ECD does the same in the UV-visible region for electronic transitions. researchgate.net The process involves measuring the experimental VCD or ECD spectrum of an enantiomerically pure sample. researchgate.net This experimental spectrum is then compared to theoretical spectra generated for the possible absolute configurations (e.g., 4R,5S) using quantum chemical calculations. researchgate.net A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration of the molecule in solution. nih.govresearchgate.net

Chromatographic Method Development for Isomer Separation (e.g., Chiral HPLC)

Separating the stereoisomers of this compound is essential for understanding their individual properties. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most effective technique for this purpose. utwente.nlyakhak.org The choice of CSP is critical for achieving successful enantiomeric separation. yakhak.org

For a molecule like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often a good starting point. yakhak.org These phases, like Chiralpak® and Chiralcel®, separate enantiomers based on a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance. yakhak.org The mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like 2-propanol or ethanol), is optimized to achieve the best resolution between the isomeric peaks. yakhak.org Other CSPs, such as those based on cyclodextrins or macrocyclic antibiotics (e.g., CHIROBIOTIC phases), could also be effective for separating the isomers of this amino alcohol. oup.comsigmaaldrich.com Method development involves screening different combinations of CSPs and mobile phases to find the optimal conditions for resolving all four stereoisomers. utwente.nl

Future Research Directions and Unexplored Avenues for 3 Aminomethyl 4,5 Dimethylheptan 4 Ol

Expanding the Scope of Stereoselective Synthetic Methodologies

The presence of multiple stereocenters in 3-(aminomethyl)-4,5-dimethylheptan-4-ol makes stereoselective synthesis a critical area of investigation. The biological activity of chiral molecules is often dependent on their specific stereochemistry. Future research should focus on the development of synthetic routes that allow for precise control over the three-dimensional arrangement of the molecule's atoms.

Drawing inspiration from the synthesis of related compounds like 4-methylheptan-3-ol, where enzymatic and chemo-catalytic methods have been successfully employed to create specific stereoisomers, similar approaches could be adapted for this compound. mdpi.com The use of chiral catalysts or biocatalysts, such as ene-reductases and alcohol dehydrogenases, could enable the selective synthesis of each of the possible stereoisomers of this amino alcohol. mdpi.com A hypothetical retrosynthetic approach could involve the asymmetric reduction of a suitable prochiral ketone or the stereoselective addition of a Grignard reagent to an aldehyde, followed by the introduction of the aminomethyl group.

Table 1: Potential Stereoselective Synthetic Approaches

| Methodology | Description | Potential Advantages |

| Chiral Catalysis | Utilization of chiral metal complexes or organocatalysts to direct the stereochemical outcome of key bond-forming reactions. | High enantiomeric and diastereomeric purity, potential for scalability. |

| Biocatalysis | Employment of enzymes (e.g., reductases, transaminases) to catalyze stereospecific transformations. | High selectivity under mild reaction conditions, environmentally friendly. |

| Chiral Pool Synthesis | Use of readily available chiral starting materials from natural sources to build the target molecule. | Access to enantiomerically pure starting materials. |

| Auxiliary-Mediated Synthesis | Temporary attachment of a chiral auxiliary to a substrate to control the stereochemistry of a reaction. | Well-established and reliable methods for controlling stereochemistry. |

Discovery of Novel Reactivity Patterns for this compound

The unique arrangement of a tertiary alcohol and a primary amine in this compound suggests the potential for novel reactivity. The proximity of these two functional groups could lead to intramolecular reactions, forming heterocyclic structures that may possess interesting chemical and biological properties. Investigating the reactivity of this compound under various conditions (e.g., acidic, basic, oxidative, reductive) could unveil new synthetic transformations.

For instance, intramolecular cyclization could be induced to form oxazolidine (B1195125) or piperidine (B6355638) derivatives, depending on the reaction conditions and the relative stereochemistry of the alcohol and amine groups. The steric hindrance imposed by the dimethylheptane backbone could also influence the regioselectivity and stereoselectivity of these reactions, leading to unique and potentially useful molecular architectures.

Integration of Computational and Experimental Approaches for Rational Design

A synergistic approach that combines computational modeling with experimental validation will be instrumental in accelerating the exploration of this compound's potential. Computational tools, such as Density Functional Theory (DFT) and molecular mechanics, can be employed to predict the compound's stable conformations, spectroscopic properties, and potential reaction pathways.

These theoretical insights can guide the rational design of new derivatives with specific desired properties. For example, computational docking studies could predict the binding affinity of this compound and its analogs to biological targets, thereby prioritizing the synthesis of compounds with the highest therapeutic potential. Experimental validation of these computational predictions would then close the loop, providing valuable feedback for refining the theoretical models.

Exploration of Conformational Restriction and its Impact on Scaffold Utility

The conformational flexibility of a molecule can significantly impact its biological activity and physical properties. The alkyl substitutions on the heptane (B126788) backbone of this compound will influence its preferred three-dimensional shape. A thorough investigation of the conformational landscape of this molecule is warranted.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling can be used to determine the dominant conformations. Understanding how the molecule folds in space can provide insights into its interactions with biological receptors and enzymes. Furthermore, the synthesis of conformationally restricted analogs, for example, by introducing cyclic constraints, could lead to more potent and selective compounds by locking the molecule into its bioactive conformation.

Development of Sustainable and Atom-Economical Synthetic Routes

In line with the principles of green chemistry, future research should prioritize the development of sustainable and atom-economical synthetic routes to this compound. This involves designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, minimize waste generation, and utilize environmentally benign reagents and solvents.

One-pot multi-enzymatic synthesis, as demonstrated for related compounds, represents a promising strategy. mdpi.com Such processes, where multiple reaction steps are carried out in a single reaction vessel, can significantly reduce the need for purification of intermediates and minimize solvent usage. mdpi.com The development of catalytic processes that avoid the use of stoichiometric reagents would also contribute to a more sustainable synthesis.

Table 2: Comparison of Potential Synthetic Route Efficiencies

| Synthetic Strategy | Potential Atom Economy | Potential for Sustainability |

| Traditional Multi-Step Synthesis | Low to Moderate | Low |

| Convergent Synthesis | Moderate to High | Moderate |

| One-Pot Catalytic Synthesis | High | High |

| Biocatalytic Synthesis | Very High | Very High |

Q & A

Q. What synthetic methodologies are recommended for producing 3-(Aminomethyl)-4,5-dimethylheptan-4-ol, and how can reaction conditions be optimized?

While direct synthetic protocols are not explicitly documented, analogous aminomethyl alcohols are typically synthesized via reductive amination of ketones. For example, reacting 4,5-dimethylheptan-4-one with nitromethane under hydrogenation (H₂/Pd-C, 50–100°C, 1–5 atm) in methanol/ethanol may yield the target compound. Optimization should focus on catalyst loading (5–10% Pd), solvent polarity, and reaction duration (12–24 hrs) to maximize yield and minimize byproducts .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

Use a multi-technique approach:

- 1H/13C NMR : Assign proton environments (e.g., -NH₂ at δ 1.5–2.5 ppm, -OH at δ 1.0–3.0 ppm) and carbon backbone confirmation.

- FT-IR : Identify functional groups (N-H stretch: ~3300 cm⁻¹; O-H: ~3400 cm⁻¹).

- HPLC-UV : Monitor purity using a C18 column with acetonitrile/water (70:30) at λmax ~210 nm.

- Mass Spectrometry : Confirm molecular ion ([M+H]+ m/z ~160) via ESI-MS .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental data on stereochemical configuration be resolved?

Contradictions may arise from dynamic conformational equilibria. Apply:

- Variable-Temperature NMR (VT-NMR) : Study temperature-dependent shifts (e.g., -OH proton exchange rates).

- DFT Calculations : Optimize structures at B3LYP/6-31G* level to compare with experimental NMR/IR data.

- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives (e.g., HCl salts) are obtainable .

Q. What strategies enhance the compound’s stability in biological assay buffers?

- Storage : -20°C under argon in amber vials to prevent oxidation.

- Lyophilization : Add cryoprotectants (e.g., 5% trehalose) for aqueous solutions.

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. Adjust pH to 6–8 to minimize hydrolysis .

Safety and Handling Protocols

Q. What safety measures are critical for laboratory handling of this compound?

Based on GHS Category 2A (eye irritation) and Category 1 (skin sensitization):

- PPE : Nitrile gloves, chemical goggles, and lab coats.

- Engineering Controls : Use fume hoods for weighing and synthesis.

- Decontamination : Flush eyes with water for 15 minutes; wash skin with pH-neutral detergent.

- Waste Management : Collect spills in sealed containers for incineration .

Methodological Notes

- Synthesis Challenges : Steric hindrance from the 4,5-dimethyl group may require elevated temperatures or microwave-assisted synthesis.

- Analytical Cross-Validation : Compare NMR shifts with PubChem data for structurally related alcohols (e.g., 3-ethylheptan-4-ol) .

- Toxicity Screening : Follow OECD 423 guidelines for acute oral toxicity studies if evaluating biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.